
Azetidin-1-yl(2-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl(2-bromophenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a member of the azetidine family, which is known for its diverse pharmacological properties. Azetidin-1-yl(2-bromophenyl)methanone has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of Azetidin-1-yl(2-bromophenyl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. It has also been shown to inhibit the activity of certain signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Azetidin-1-yl(2-bromophenyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-cancer properties and has been used in the development of novel anti-cancer drugs. In addition, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's.
実験室実験の利点と制限
Azetidin-1-yl(2-bromophenyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to its use in lab experiments. One of the main limitations is its potential toxicity, which can vary depending on the dose and route of administration. It is also important to note that the effects of Azetidin-1-yl(2-bromophenyl)methanone can vary depending on the cell type, tissue, and species being studied.
将来の方向性
There are several future directions for research on Azetidin-1-yl(2-bromophenyl)methanone. One area of research is in the development of novel anti-cancer drugs. Azetidin-1-yl(2-bromophenyl)methanone has shown promise in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of research is in the development of novel anti-inflammatory agents. Azetidin-1-yl(2-bromophenyl)methanone has been shown to have anti-inflammatory properties, and further research is needed to determine its potential use in the treatment of various inflammatory conditions. Finally, more research is needed to determine the potential use of Azetidin-1-yl(2-bromophenyl)methanone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
Azetidin-1-yl(2-bromophenyl)methanone can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-bromobenzaldehyde with azetidine in the presence of a base such as potassium carbonate. This reaction results in the formation of Azetidin-1-yl(2-bromophenyl)methanone with a yield of around 70-80%. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.
科学的研究の応用
Azetidin-1-yl(2-bromophenyl)methanone has been studied extensively for its potential use in various research applications. One of the most promising areas of research is in the field of medicinal chemistry. Azetidin-1-yl(2-bromophenyl)methanone has been shown to have anti-cancer properties and has been used in the development of novel anti-cancer drugs. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of various other diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
azetidin-1-yl-(2-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-5-2-1-4-8(9)10(13)12-6-3-7-12/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZXSRCEGYGCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl(2-bromophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


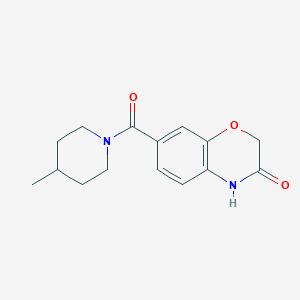


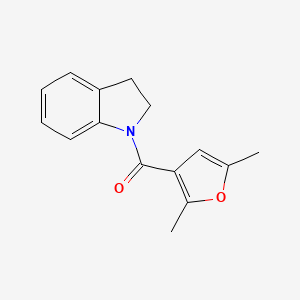

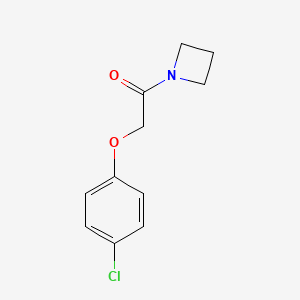

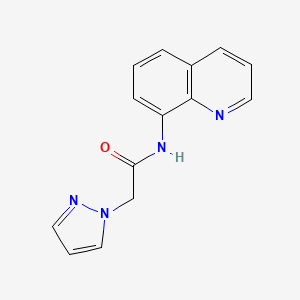
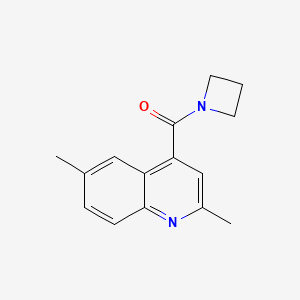



![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)